4-Quinolone-3-Carboxamide Furan CB2 Agonist is a synthetic compound characterized as a selective agonist for the cannabinoid receptor type 2 (CB2). It is primarily recognized for its potential therapeutic applications in pain management and anti-inflammatory treatments. The compound has a molecular formula of and a molecular weight of 488.6 g/mol. Its synthesis and pharmacological properties have been the subject of extensive research, highlighting its significance in cannabinoid pharmacology.
4-Quinolone-3-Carboxamide Furan CB2 Agonist belongs to the class of quinolone derivatives, specifically categorized as a carboxamide. Its primary classification as a cannabinoid receptor agonist positions it within the broader context of pharmacological agents targeting the endocannabinoid system.
The synthesis of 4-Quinolone-3-Carboxamide Furan CB2 Agonist typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired structural modifications. A common approach includes:
The synthesis may utilize standard organic chemistry techniques, including reflux, stirring under inert atmospheres, and solvent extraction. Specific reaction conditions (temperature, time, and concentration) are optimized to maximize yield and purity.
The chemical reactivity of 4-Quinolone-3-Carboxamide Furan CB2 Agonist can be analyzed through its interactions with biological targets, particularly the cannabinoid receptors. Key reactions include:
The binding interactions involve hydrogen bonding and hydrophobic interactions with specific amino acid residues within the receptor's binding pocket, contributing to its selectivity over CB1 receptors (Ki > 10,000 nM) .
The mechanism by which 4-Quinolone-3-Carboxamide Furan CB2 Agonist exerts its effects involves several key steps:
Research indicates that activation of CB2 receptors by this agonist can inhibit pro-inflammatory cytokine production and promote anti-inflammatory pathways in various models of disease .
4-Quinolone-3-Carboxamide Furan CB2 Agonist has several notable applications in scientific research:
The cannabinoid receptor type 2 (CB2) is a Class A G protein-coupled receptor (GPCR) encoded by the CNR2 gene, comprising approximately 360 amino acids with seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus [1] [6]. Unlike the centrally abundant CB1 receptor, CB2 demonstrates only 44% overall sequence homology and exhibits distinct ligand-binding characteristics due to residues such as Ser³·³¹ and Phe⁵·⁴⁶ within its transmembrane domains [5] [6]. Under physiological conditions, CB2 expression is predominantly localized to peripheral immune tissues (spleen, tonsils, immune cells), but becomes highly inducible in central nervous system (CNS) microglia during neuroinflammation or injury [1] [9]. This inducibility positions CB2 as a "pathology-selective" target.
CB2 primarily couples to inhibitory Gαi/o proteins, leading to the suppression of adenylate cyclase and reduced intracellular cyclic AMP (cAMP) levels. Additionally, CB2 activation triggers complex downstream signaling cascades:
Table 1: Key CB2 Receptor Signaling Pathways and Functional Outcomes
Signaling Pathway | Activation Mechanism | Functional Outcome |
---|---|---|
cAMP/PKA | Inhibition of adenylate cyclase via Gαi/o | Reduced CREB phosphorylation; Immunosuppression |
MAPK/ERK1/2 | Gβγ-mediated kinase phosphorylation | Anti-inflammatory cytokine release; Microglial deactivation |
PI3K/Akt | Phosphorylation of Akt kinase | Enhanced neuronal survival; Antioxidant gene expression |
Calcium Regulation | Modulation of Ca²⁺ channels | Inhibition of pro-inflammatory mediator release; Neurotransmission regulation |
These pathways collectively enable CB2 to regulate neuroimmune homeostasis, making it a critical node in pathological contexts like neuropathic pain or neurodegeneration [1] [9].
Targeting CB2 offers distinct pharmacological advantages over CB1 due to its negligible expression in healthy CNS neurons and absence of psychotropic effects [1] [5]. This selectivity underpins its therapeutic potential in several disease areas:
Table 2: Therapeutic Applications of CB2-Selective Agonism
Disease Area | Mechanism of CB2 Agonism | Key Effects of 4-Quinolone Derivatives |
---|---|---|
Neuropathic Pain | Microglial deactivation; ERK1/2 inhibition | Reduction in TLR2/4 expression; ↓ Mechanical allodynia |
Neurodegeneration | Enhanced amyloid-β clearance; PI3K/Akt activation | Antioxidant gene upregulation; Neuroprotection |
Osteoporosis | Suppression of osteoclastogenesis; Runx2 activation | Inhibition of NFATc1; ↑ Bone mineral density |
Immune Dysregulation | Cytokine suppression (TNF-α, IL-6); T-cell inhibition | ↓ Intestinal inflammation; Immune tolerance |
The discovery of 4-quinolone-3-carboxamides as CB2 ligands emerged from efforts to overcome the solubility limitations and poor selectivity of early cannabinoid agonists [2] [4] [8]. Initial non-selective ligands like Δ9-THC and WIN55212-2 exhibited suboptimal pharmacokinetics and CB1-mediated side effects, prompting searches for chemotypes with improved physicochemical profiles [5]. The 4-quinolone-3-carboxamide scaffold was identified as a promising candidate due to:
A breakthrough came with the 8-methoxy derivative 4a (C26H34N2O3; MW 422.6 Da), which exhibited unprecedented CB2 affinity (Ki = 0.6 nM) and >14,000-fold selectivity [4] [8]. This compound incorporated a furan moiety at C-6 and a rigid adamantyl carboxamide, enhancing membrane permeability and resistance to cytochrome P450 metabolism. In vivo, 4a (6 mg/kg) reduced formalin-induced nocifensive behavior in mice, confirming target engagement via CB2-dependent pathways [8].
Table 3: Evolution of 4-Quinolone-3-Carboxamide CB2 Ligands
Compound | Structural Features | CB2 Affinity (Ki) | Selectivity (CB2:CB1) | Key Advance |
---|---|---|---|---|
Initial Lead | 6-Bromo; Pentyl-N¹; Adamantyl carboxamide | 0.6 nM | >10,000-fold | High affinity but poor solubility |
Triazole-11 | Amide → 1,2,3-Triazole; 6-Furanyl | Low nM range | >1,000-fold | ↑ Solubility; Metabolic stability |
Oxadiazole-12 | Amide → 1,3,4-Oxadiazole; 6-Furanyl | Sub-nM | >5,000-fold | Balanced lipophilicity/log P |
4a (Optimized) | 8-Methoxy; 6-Furanyl; Adamantyl carboxamide | 0.6 nM | >14,000-fold | Highest reported selectivity; In vivo efficacy |
Scaffold-hopping strategies further diversified this chemotype, yielding pyrazolo[4,3-b]pyridin-5-ones and benzo[d]thiazol-2(3H)-ones with retained CB2 activity [5]. These innovations underscore the 4-quinolone-3-carboxamides' role as a versatile platform for developing CNS-sparing immunomodulators and analgesics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0